molecular formula C8H7Cl2NO B13656909 2,4-Dichloroacetophenone oxime

2,4-Dichloroacetophenone oxime

Cat. No.: B13656909
M. Wt: 204.05 g/mol
InChI Key: SIHFUCIFLOLJFU-UHFFFAOYSA-N
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Description

. This compound is a derivative of acetophenone, where the oxime group is introduced to the 2,4-dichloroacetophenone structure. It is primarily used in various chemical syntheses and has applications in multiple scientific fields.

Chemical Reactions Analysis

2,4-Dichloroacetophenone oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include nitroso derivatives, amines, and substituted acetophenones .

Comparison with Similar Compounds

2,4-Dichloroacetophenone oxime can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical structure allows it to participate in various reactions and serve as a valuable intermediate in the synthesis of complex molecules

Properties

IUPAC Name

N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHFUCIFLOLJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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